An In-depth Technical Guide to 3-Chloro-2-methoxy-5-methylpyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-2-methoxy-5-methylpyridine: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a privileged structure, integral to a vast array of FDA-approved drugs and advanced materials.[1] The strategic functionalization of this heterocyclic core allows for the fine-tuning of physicochemical properties, biological activity, and reactivity. 3-Chloro-2-methoxy-5-methylpyridine (CAS No. 1227593-86-3) has emerged as a particularly valuable building block.[2][3] Its unique arrangement of a chloro group, a methoxy group, and a methyl group on the pyridine ring provides a versatile platform for complex molecular synthesis.
The chloro and methoxy substituents are not mere decorations; they are critical functional groups that profoundly influence the molecule's electronic and steric properties.[4][5] The chlorine atom serves as a key handle for a multitude of cross-coupling reactions, while the methoxy group modulates the ring's electron density and can influence metabolic stability and binding interactions.[6] This guide offers an in-depth analysis of the chemical properties, spectroscopic signature, reactivity, synthetic pathways, and applications of 3-Chloro-2-methoxy-5-methylpyridine, with a focus on its utility for researchers, chemists, and drug development professionals. Notably, its classification as a "Protein Degrader Building Block" points to its immediate relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[2]
Section 1: Core Physicochemical and Spectroscopic Properties
A comprehensive understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and research. This section details the known physicochemical data and provides an expert analysis of the expected spectroscopic characteristics of 3-Chloro-2-methoxy-5-methylpyridine.
Physicochemical Data
The core identifying properties of 3-Chloro-2-methoxy-5-methylpyridine are summarized below. While experimental data for properties like melting and boiling points are not widely published, typical values for similar substituted pyridines suggest it is likely a solid or high-boiling liquid at room temperature.
| Property | Value | Source(s) |
| CAS Number | 1227593-86-3 | [2][3] |
| Molecular Formula | C₇H₈ClNO | [2][7] |
| Molecular Weight | 157.60 g/mol | [2][7] |
| Purity | Typically available at ≥98% | [2] |
| Storage | Room temperature, in a dry, sealed place | [2][7] |
Spectroscopic Characterization (Predicted)
While specific spectra for this exact compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features based on established principles and data from analogous compounds.[8][9][10]
Proton NMR (¹H NMR):
-
Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C4 (between the chloro and methyl groups) and the proton at C6 will appear as singlets or narrow doublets due to minimal coupling.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is anticipated, likely in the δ 3.8-4.1 ppm range, characteristic of a methoxy group attached to an aromatic ring.
-
Methyl Protons (-CH₃): A singlet integrating to three protons, corresponding to the C5-methyl group, is expected further upfield, typically in the δ 2.2-2.5 ppm range.
Carbon NMR (¹³C NMR):
-
Six distinct signals are expected in the ¹³C NMR spectrum.
-
The carbon atoms of the pyridine ring will resonate in the δ 110-165 ppm region. The C2 carbon, bonded to both nitrogen and oxygen, will be the most downfield.
-
The methoxy carbon will produce a signal around δ 55-60 ppm.
-
The methyl carbon will appear at the most upfield position, typically δ 15-20 ppm.
Infrared (IR) Spectroscopy:
-
C=C and C=N Stretching: Characteristic aromatic ring stretches will be visible in the 1400-1600 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will be just below 3000 cm⁻¹.
-
C-O Stretching: A strong C-O ether stretch is expected in the 1200-1250 cm⁻¹ region.
-
C-Cl Stretching: A C-Cl stretch will be present in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z 157.
-
A characteristic (M+2)⁺ peak at m/z 159, with an intensity approximately one-third of the M⁺ peak, will be present due to the natural abundance of the ³⁷Cl isotope.
-
Common fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) or a chloro radical (•Cl).
Section 2: Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Chloro-2-methoxy-5-methylpyridine stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity. The pyridine core, rendered electron-deficient by the nitrogen atom and the chloro substituent, is primed for specific transformations.
The key reactive sites are:
-
C3-Chloro Group: This is the primary site for metal-catalyzed cross-coupling reactions. Its position ortho to the methoxy group and meta to the ring nitrogen influences its reactivity. It is an excellent leaving group for reactions like Suzuki, Stille, Buchwald-Hartwig amination, and Sonogashira couplings, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.
-
Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized to the N-oxide. The ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the chloro group and the pyridine nitrogen makes this challenging.
-
C2-Methoxy Group: While generally stable, this group can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a 2-pyridone moiety. This transformation can be a deliberate synthetic step to access a different class of compounds.
Caption: Key synthetic transformations of 3-Chloro-2-methoxy-5-methylpyridine.
Section 3: Applications in Drug Discovery and Agrochemicals
The structural motifs present in 3-Chloro-2-methoxy-5-methylpyridine are highly relevant to the design of bioactive molecules. Its analogs are extensively used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][11]
-
Scaffold for Bioactive Molecules: The substituted pyridine core is a cornerstone in drug design.[1][6] The specific arrangement of substituents in this molecule allows for the exploration of chemical space around a proven pharmacophore. The chloro group can act as a bioisostere for other groups or provide a key halogen bond interaction with a protein target, while the methoxy group can occupy a hydrophobic pocket or be metabolically cleaved in a controlled manner.[4][5]
-
Protein Degrader Building Blocks: The designation of this compound as a "Protein Degrader Building Block" is significant.[2] In the synthesis of PROTACs, molecules are constructed with three components: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. This pyridine derivative is likely used as a core scaffold or a component of the linker, providing a rigid and synthetically versatile framework to which the two ligands can be attached. Its defined substitution pattern allows for precise control over the spatial orientation of the final construct, which is critical for inducing effective ternary complex formation and subsequent protein degradation.
-
Agrochemical Intermediates: Halogenated pyridines are crucial intermediates for modern pesticides and herbicides.[11][12][13] The synthesis of potent and selective active ingredients often relies on the cross-coupling chemistry enabled by the chloro-substituent on the pyridine ring.
Section 4: Proposed Synthesis Protocol
A practical, multi-step synthesis of 3-Chloro-2-methoxy-5-methylpyridine can be proposed starting from commercially available 2-hydroxy-5-methylpyridine. This pathway leverages common and reliable transformations in heterocyclic chemistry.
Caption: Proposed synthetic workflow for 3-Chloro-2-methoxy-5-methylpyridine.
Step-by-Step Methodology
Step 1: Synthesis of 2,3-Dichloro-5-methylpyridine
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methylpyridine (1.0 eq).
-
Reaction: Carefully add phosphorus oxychloride (POCl₃, ~3.0-5.0 eq) to the flask at 0 °C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 3-5 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,3-dichloro-5-methylpyridine can be purified by column chromatography.
Step 2: Synthesis of 3-Chloro-2-methoxy-5-methylpyridine
-
Reagents & Setup: Prepare a solution of sodium methoxide (NaOMe, ~1.1-1.5 eq) in anhydrous methanol in a separate flask under a nitrogen atmosphere.
-
Reaction: Add the 2,3-dichloro-5-methylpyridine (1.0 eq) dissolved in a minimal amount of anhydrous methanol to the sodium methoxide solution at room temperature. The chlorine at the 2-position is more activated towards nucleophilic aromatic substitution than the one at the 3-position.
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-8 hours, monitoring for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract with ethyl acetate or diethyl ether three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product, 3-Chloro-2-methoxy-5-methylpyridine, can be purified by flash column chromatography on silica gel.
Section 5: Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for 3-Chloro-2-methoxy-5-methylpyridine is not widely available, data from structurally related compounds (e.g., halogenated methylpyridines, methoxypyridines) can be used to establish a reliable safety profile.[14][15][16]
| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P280, P301+P312, P302+P352 |
| Skin Corrosion/Irritation | Causes skin irritation. May cause severe skin burns. | P280, P302+P352, P362 |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | P280, P305+P351+P338 |
| Flammability | Combustible liquid. | P210 (Keep away from heat/sparks/open flames) |
Handling and Storage Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[15]
-
Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[14] Keep away from sources of ignition and take measures to prevent the build-up of electrostatic charge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not mix with other waste.
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
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Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. [Link]
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107512-34-5| Chemical Name : 4-Chloro-3-methoxy-2-methylpyridine. Pharmaffiliates. [Link]
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